molecular formula C10H11BF4O3 B8204218 (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

Cat. No. B8204218
M. Wt: 266.00 g/mol
InChI Key: FBVDWEUTXJXXMT-UHFFFAOYSA-N
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Description

“(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BF4O3 . It has a molecular weight of 266 and is a solid at room temperature . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11BF4O3/c1-5(2)18-8-4-6(10(13,14)15)3-7(9(8)12)11(16)17/h3-5,16-17H,1-2H3 . This code provides a detailed description of the compound’s molecular structure.


Chemical Reactions Analysis

The compound can undergo functionalization via lithiation and reaction with electrophiles . It can also participate in selective rhodium-catalyzed conjugate addition reactions .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . and is typically stored at temperatures between 2-8°C . The compound’s IUPAC name is (2-fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid .

Safety and Hazards

The compound is harmful if swallowed and may cause respiratory irritation . It also causes skin irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if skin contact occurs, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

The compound has been used in the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents . This suggests that it could have future applications in the field of cancer research.

properties

IUPAC Name

[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BF4O3/c1-5(2)18-8-4-6(10(13,14)15)3-7(9(8)12)11(16)17/h3-5,16-17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVDWEUTXJXXMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)OC(C)C)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

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